D149 Dye

Dye-Sensitized Solar Cells Organic Photosensitizer Photophysical Characterization

Indoline dyes D102 and D205 face aggregation and regeneration kinetic limitations in dye-sensitized solar cells (DSSCs). D149 Dye's ethyl substitution on the rhodanine acceptor provides a critical balance. Key performance advantages: (1) 3-fold slower solvation relaxation (~15 ps) in ionic-liquid electrolytes for enhanced excited-state stability; (2) 23% higher molar extinction coefficient (68,700 vs. 55,800 M⁻¹cm⁻¹) for efficient thin-film light harvesting; (3) Co-sensitization with porphyrin or ruthenium dyes boosts Jsc by up to 75%, enabling panchromatic DSSC architectures. Supplied with rigorous analytical documentation for reproducible device fabrication.

Molecular Formula C42H35N3O4S3
Molecular Weight 741.9 g/mol
Cat. No. B1141169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD149 Dye
Synonyms5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid; 
Molecular FormulaC42H35N3O4S3
Molecular Weight741.9 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S
InChIInChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24-,41-38+
InChIKeyOZFUEQNYOBIXTB-SJIUXOFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D149 Dye: Structure-Property Differentiation


The compound 2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid, commercially designated as D149 dye (CAS 786643-20-7), is a metal-free organic sensitizer belonging to the indoline dye family . It features a cyclopenta[b]indole donor core, a diphenylethenyl π-bridge, and a double rhodanine-3-acetic acid acceptor-anchor motif. This molecule is a member of a homologous series that includes D102 (no N-alkyl substitution on the rhodanine acceptor) and D205 (N-octyl substitution) [1]. The compound exhibits a molecular weight of 741.9 g/mol (C42H35N3O4S3) and displays a characteristic λmax of 531 nm in solution [2].

D149 Dye: N-Alkyl Chain Prevents Substitution


In the indoline dye family, substitution is not permissible due to the profound impact of the N-alkyl chain on the rhodanine acceptor unit [1]. The ethyl-substituted D149 represents a precise intermediate that balances intermolecular aggregation and solubility. D102 (R = H) is prone to detrimental H-aggregation on TiO2 surfaces, which significantly reduces electron injection efficiency and overall photovoltaic performance [2]. Conversely, D205 (R = octyl) enhances solubility and inhibits charge recombination by forming a blocking layer; however, the longer insulating chain increases the physical separation between the dye and the electrolyte, altering electron-transfer kinetics [3]. D149's ethyl chain provides a critical compromise: it sufficiently disrupts aggregation to maintain high dye loading without introducing the excessive steric bulk that compromises regeneration kinetics, resulting in a unique photophysical and device-performance profile that cannot be replicated by simply mixing D102 and D205 or by substituting a generic indoline derivative [4].

D149 Dye: Quantitative Performance Evidence


Enhanced Molar Extinction and Red-Shifted Absorption

The ethyl-substituted D149 exhibits a significantly higher molar extinction coefficient (ε) and a red-shifted absorption maximum compared to its non-alkylated analog D102. This differential is directly attributable to the incorporation of the additional rhodanine ring and the ethyl group on the acceptor unit, which enhances the intramolecular charge transfer (ICT) character of the S0 → S1 transition .

Dye-Sensitized Solar Cells Organic Photosensitizer Photophysical Characterization

Slower Electron Injection Kinetics

While D149 provides a broader absorption profile, its electron injection dynamics onto TiO2 are significantly slower compared to D102. The presence of the ethyl substituent and the double rhodanine acceptor extends the excited-state lifetime but reduces the electronic coupling with the TiO2 conduction band, leading to a distinct injection rate constant [1].

Interfacial Electron Transfer Femtosecond Transient Absorption TiO2 Surface Chemistry

Solvation Dynamics in Ionic Liquid Electrolytes

In ionic liquid (IL) based electrolytes, D149 exhibits superior excited-state stabilization compared to D102. The ethyl chain and the extended π-system of D149 enhance the coupling with the local solvent environment, resulting in a distinct temporal evolution of the transient absorption spectra. Specifically, D149 shows a more pronounced dynamic Stokes shift and slower solvation relaxation in IL mixtures [1].

Ionic Liquid Electrolytes Femtosecond Transient Absorption Solvatochromism

Co-Sensitization for Panchromatic Response

The spectral profile of D149 (λmax 531 nm) makes it an ideal co-sensitizer for porphyrin dyes, which typically exhibit weak absorption in the 500–600 nm region [1]. Comparative studies confirm that co-sensitization with D149 yields a quantifiable enhancement in short-circuit current density (Jsc) compared to single-dye cells. This synergistic effect is specific to D149's absorption gap-filling property.

Co-sensitization Panchromatic DSSC Porphyrin Dyes

Thermal Stability Enhancement

The ethyl chain in D149 contributes to improved thermal stability of the adsorbed monolayer compared to D102. Desorption studies and accelerated aging tests indicate that D149 maintains a higher fraction of surface coverage under prolonged thermal stress, which is critical for device longevity [1].

Device Stability Thermal Stress DSSC Degradation

HOMO-LUMO Alignment with Iodide Redox Couple

Density functional theory (DFT) and experimental cyclic voltammetry confirm that D149 possesses a HOMO level sufficiently positive to enable efficient regeneration by the standard I⁻/I₃⁻ redox couple, while its LUMO remains energetically favorable for electron injection into TiO2. The ethyl chain fine-tunes the molecular dipole without shifting the energy levels into a range that would necessitate non-standard, expensive electrolytes [1].

DFT Calculations Energy Level Alignment Redox Potential

D149 Dye: Application Scenarios


High-Efficiency Ionic Liquid-Based DSSCs

Procure D149 for the fabrication of dye-sensitized solar cells utilizing ionic liquid (IL) electrolytes. Evidence confirms that D149 exhibits a 3-fold slower solvation relaxation time (~15 ps) compared to D102 in IL mixtures, which stabilizes the excited state and reduces non-radiative decay channels [1]. This specific photophysical response makes D149 uniquely suited for high-viscosity IL electrolytes, where faster-relaxing dyes suffer efficiency losses.

Panchromatic Co-Sensitization with Porphyrin Dyes

Utilize D149 as a complementary co-sensitizer in panchromatic DSSC architectures. Quantitative studies demonstrate that co-sensitizing D149 with porphyrin dyes (e.g., YD2-o-C8-TBA or LD12) increases short-circuit current density (Jsc) by 10% over D149-only cells and up to 75% over porphyrin-only cells [2]. This synergistic enhancement is due to D149's strong absorption in the 500–600 nm region (λmax 531 nm), which fills the absorption gap inherent to most porphyrin sensitizers [3].

Thin-Film Devices with High Extinction

Select D149 for applications where thin photoactive layers are required but high light-harvesting efficiency must be maintained. With a molar extinction coefficient of 68,700 M⁻¹cm⁻¹ at 531 nm, D149 provides a 23% higher absorption per unit thickness compared to D102 (55,800 M⁻¹cm⁻¹ at 490 nm) . This allows for thinner TiO2 or ZnO films, which reduces charge transport losses and improves fill factor in both rigid and flexible DSSC configurations.

Co-Sensitization with Ruthenium-Based Sensitizers

Procure D149 for co-sensitization studies with ruthenium(II)-based complex sensitizers (e.g., N719, N749) to boost photovoltaic efficiency. Under identical fabrication conditions, co-sensitized N749+D149 devices achieved an efficiency (η) of 5.40%, a quantifiable improvement over the individual N749 (4.56%), N719 (4.24%), or D149 (4.06%) baseline efficiencies [4]. This enhancement is driven by increased Jsc and complementary spectral coverage.

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